3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is a compound that belongs to the class of 1,3-disubstituted ureas. This compound features a bicyclic lipophilic group derived from natural sources and a trifluoromethyl-substituted phenyl group. It is known for its potential biological activities, including inhibition of RNA virus replication and soluble epoxide hydrolase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea can be achieved through several methods:
Reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with amines: This method involves the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with an appropriate amine under controlled conditions to yield the desired urea compound.
Reaction of bicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole: This method involves the reaction of bicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole, which acts as a phosgene analog, to form the urea compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yields and purity, with careful control of reaction conditions to minimize by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the bicyclic heptane moiety.
Reduction: Reduction reactions can target the urea functional group or the trifluoromethyl-substituted phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the bicyclic heptane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:
Inhibition of RNA Virus Replication: The compound inhibits RNA virus replication by interfering with viral RNA synthesis or processing.
Inhibition of Soluble Epoxide Hydrolase: The compound inhibits soluble epoxide hydrolase by binding to its active site, preventing the hydrolysis of epoxides to diols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{bicyclo[2.2.1]heptan-2-yl}-3-(fluorophenyl)urea: Similar structure but with a fluorine substituent instead of a trifluoromethyl group.
1-{bicyclo[2.2.1]heptan-2-yl}-3-(chlorophenyl)urea: Similar structure but with a chlorine substituent instead of a trifluoromethyl group.
1-{bicyclo[2.2.1]heptan-2-yl}-3-(bromophenyl)urea: Similar structure but with a bromine substituent instead of a trifluoromethyl group.
Uniqueness
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly effective as an inhibitor of soluble epoxide hydrolase and RNA virus replication .
Eigenschaften
CAS-Nummer |
1212423-28-3 |
---|---|
Molekularformel |
C15H17F3N2O |
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)11-2-1-3-12(8-11)19-14(21)20-13-7-9-4-5-10(13)6-9/h1-3,8-10,13H,4-7H2,(H2,19,20,21) |
InChI-Schlüssel |
PKPQTBHUGPSIHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.